

Comparative Analysis of QC6352 Potency on KDM4 Subfamily Members: KDM4A, KDM4B, and KDM4C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QC6352

Cat. No.: B610375

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This guide provides a detailed comparative analysis of the small molecule inhibitor **QC6352**, focusing on its potency against the histone lysine demethylase (KDM) subfamily 4 members: KDM4A, KDM4B, and KDM4C. **QC6352** is an orally active, selective, and potent KDM4 inhibitor with demonstrated anti-proliferative and anti-tumor activities.^{[1][2]} This document summarizes key quantitative data, outlines experimental methodologies for potency determination, and illustrates the inhibitor's mechanism of action and downstream cellular effects.

Potency and Selectivity Profile of QC6352

QC6352 acts as a potent inhibitor across the KDM4 subfamily, exhibiting varying nanomolar efficacy against isoforms A, B, and C. The inhibitor was developed through structure-based drug design and functions as a 2-oxoglutarate (2-OG) analog, competitively binding to the JmjC catalytic domain.^{[3][4]} The half-maximal inhibitory concentrations (IC₅₀) reveal a preferential potency towards KDM4C, followed by KDM4B and KDM4A.

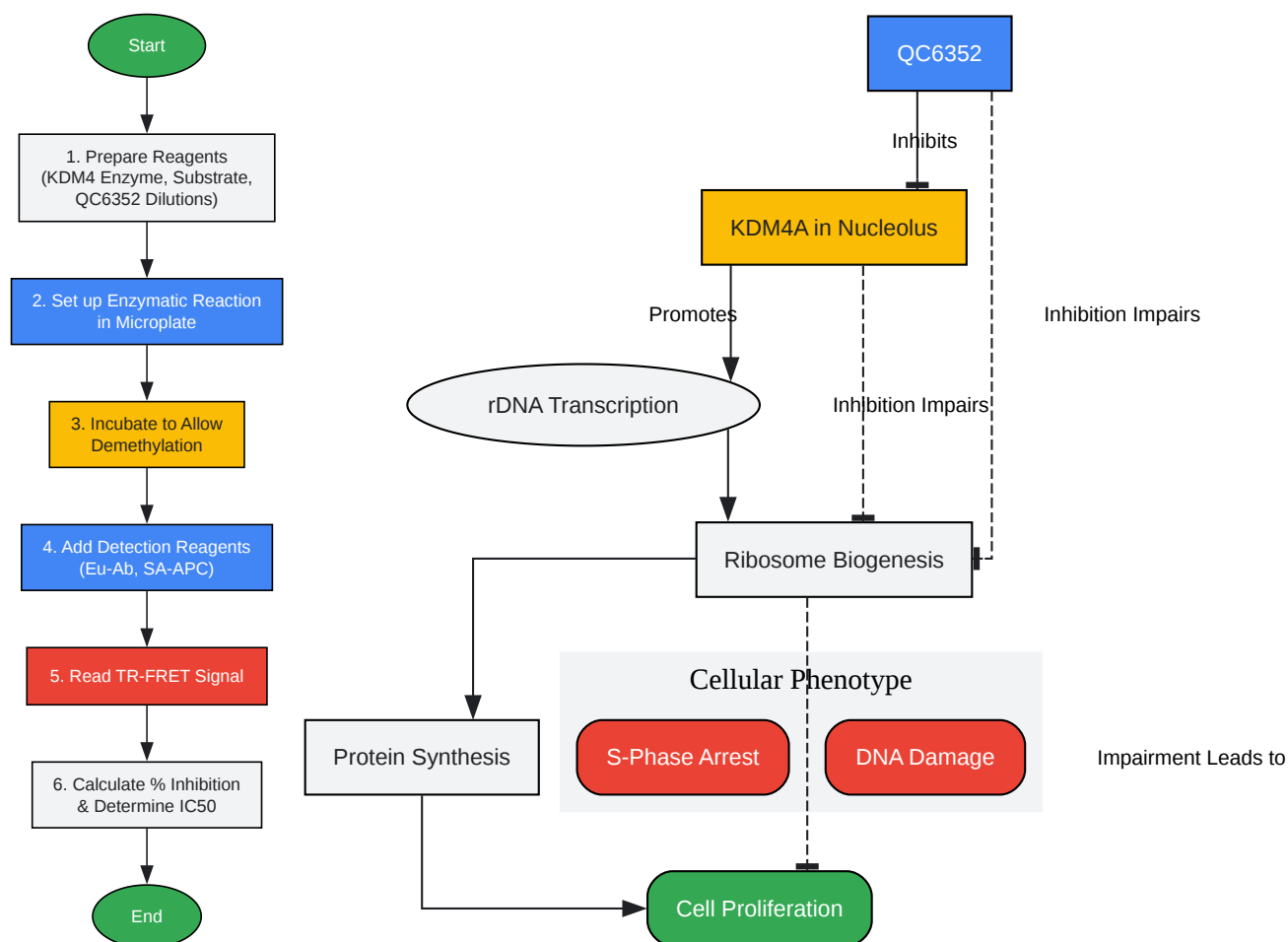
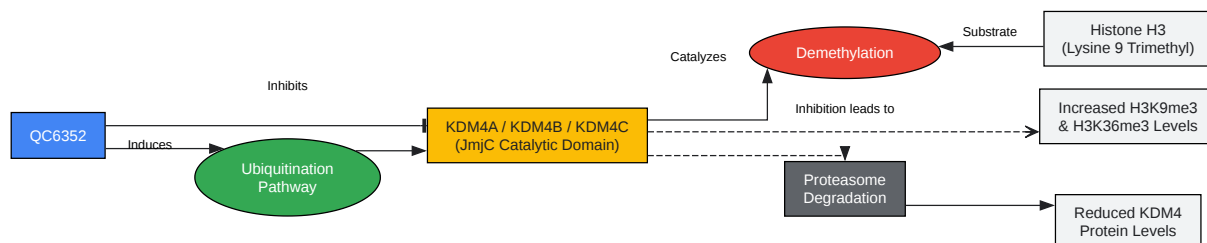
Table 1: Comparative Potency (IC₅₀) of **QC6352** on KDM4 Isoforms

| Target | IC50 (nM) |
|--------|-------------|
| KDM4A | 104 |
| KDM4B | 56[1][5][6] |
| KDM4C | 35[1][5][7] |

Data compiled from multiple sources indicating consistent measurements.[1][2][5][8] **QC6352** also shows high selectivity for the KDM4 subfamily over other KDM families, with the exception of moderate activity against KDM5B (IC50 = 750 nM).[1][8]

Mechanism of Action of QC6352

QC6352 exhibits a dual mechanism of action. Its primary mechanism is the direct competitive inhibition of the KDM4 catalytic domain, preventing the demethylation of histone substrates, primarily H3K9me3 (a repressive mark) and H3K36me3 (an elongation-associated mark).[9][10] A secondary, distinct mechanism involves the induction of KDM4A, KDM4B, and KDM4C protein degradation through a proteasome-associated ubiquitination pathway.[9][11] This leads to a sustained reduction in total KDM4 protein levels within the cell.



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